Thielavin B

Catalog No.
S601626
CAS No.
71950-67-9
M.F
C31H34O10
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thielavin B

CAS Number

71950-67-9

Product Name

Thielavin B

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

Molecular Formula

C31H34O10

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)

InChI Key

UULGWGARYDGVBM-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-[4-(2,4-Dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic Acid

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O

The exact mass of the compound Thielavin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thielavin B is a naturally occurring, highly functionalized heterotrimeric depside (an O-methylated benzoate trimer) originally isolated from Thielavia terricola. In biochemical and pharmacological research, it is procured as a potent, cell-permeable inhibitor targeting specific metabolic and inflammatory pathways, including downstream prostaglandin E2 (PGE2) biosynthesis, glucose-6-phosphatase (G6Pase), and telomerase activity [REFS-1, REFS-3]. Unlike generic upstream cyclooxygenase (COX) inhibitors, Thielavin B provides highly specific downstream pathway isolation. Furthermore, its exact O-methylation pattern makes it an indispensable, high-value synthetic precursor for the development of nanomolar-potency phospholipase A2 (sPLA2-II) inhibitors [2].

Substituting Thielavin B with generic COX inhibitors (e.g., indomethacin) or its closest unmethylated analog, Thielavin A, fundamentally alters experimental outcomes. While Thielavin A specifically blocks the upstream conversion of arachidonic acid to PGH2, Thielavin B selectively targets the downstream conversion of PGH2 to PGE2[1]. Furthermore, Thielavin A lacks detectable in vivo anti-inflammatory efficacy, whereas Thielavin B is highly active intravenously [1]. In synthetic chemistry workflows, substituting Thielavin B with unmethylated depsides fails to yield active Thielocin B3 derivatives, as the specific O-methylation pattern of Thielavin B is structurally required to achieve nanomolar sPLA2-II inhibition [2].

Pathway-Specific Prostaglandin E2 (PGE2) Synthesis Inhibition

Thielavin B selectively inhibits the downstream conversion of PGH2 to PGE2 with an IC50 of 9 µM. In direct comparison, its unmethylated analog Thielavin A targets the upstream conversion of arachidonic acid to PGH2 (IC50 = 12 µM) and is inactive against the downstream step [1].

Evidence DimensionInhibition of specific enzymatic steps in prostaglandin synthesis
Target Compound DataInhibits PGH2 to PGE2 conversion (IC50 = 9 µM)
Comparator Or BaselineThielavin A (Inhibits Arachidonic Acid to PGH2, IC50 = 12 µM)
Quantified DifferenceComplete shift in pathway target from upstream COX activity to downstream PGE2 synthase activity
ConditionsRam seminal vesicle microsomes assay

Procuring Thielavin B allows researchers to selectively block downstream PGE2 production without halting upstream PGH2 synthesis, a distinction impossible with generic COX inhibitors.

In Vivo Anti-Inflammatory Efficacy and Bioavailability

Thielavin B demonstrates significant in vivo anti-inflammatory efficacy when administered intravenously in carrageenan-induced edema models. In contrast, Thielavin A shows no detectable anti-inflammatory activity either intravenously or orally, rendering it unsuitable for in vivo translational studies [1].

Evidence DimensionIn vivo anti-inflammatory activity
Target Compound DataSignificantly effective (intravenous administration)
Comparator Or BaselineThielavin A (No detectable activity IV or orally)
Quantified DifferenceBinary transition from inactive (Thielavin A) to active (Thielavin B) in vivo
ConditionsRat carrageenan-induced edema model

For translational pharmacology and in vivo inflammation models, Thielavin B is the only viable choice among related depsides.

Precursor Suitability for Nanomolar sPLA2-II Inhibitor Synthesis

Thielavin B serves as a critical synthetic scaffold for producing highly potent Thielocin B3 derivatives via aminomethylene synthesis. Derivatives synthesized from Thielavin B achieve rat sPLA2-II inhibition at IC50 values as low as 0.05 µM. Altering the core structure or terminal carboxylic acids results in a complete loss of inhibitory activity[1].

Evidence DimensionInhibitory potency of synthesized derivatives against sPLA2-II
Target Compound DataYields derivatives with IC50 ~ 0.05 µM
Comparator Or BaselineTerminal diesterified analogs (Complete loss of activity)
Quantified DifferenceOrders of magnitude difference in derivative potency based on core functionalization
ConditionsAminomethylene synthesis followed by rat sPLA2-II inhibition assay

Chemists procuring scaffolds for phospholipase inhibitor development require Thielavin B's exact O-methylated functionalization to achieve nanomolar potency.

Inhibition of Intracellular Glucose-6-Phosphatase (G6Pase) Activity

Thielavin B acts as a robust, cell-permeable inhibitor of glucose-6-phosphatase (G6Pase). In human microvascular endothelial cell (HAMEC) models, application of 100 µM Thielavin B significantly reduces the release of [3H]-2-deoxyglucose during pulse-chase paradigms compared to vehicle controls, validating its utility in metabolic tracking [1].

Evidence DimensionInhibition of [3H]-2-DG release from cells
Target Compound DataSignificant reduction at 100 µM
Comparator Or BaselineVehicle control (1% DMSO)
Quantified DifferenceSignificant blockade of G6Pase-mediated glucose release
ConditionsPulse-chase paradigm in Human Microvascular Endothelial Cells (HAMEC)

Provides metabolic researchers with a validated, cell-permeable pharmacological tool for blocking intracellular glucose-6-phosphate dephosphorylation.

Downstream Prostaglandin E2 (PGE2) Pathway Isolation

Where this compound is the right choice: Thielavin B is uniquely suited for pharmacological assays requiring the selective blockade of PGE2 production without halting upstream PGH2 synthesis, a distinction that cannot be achieved using generic COX inhibitors or the unmethylated Thielavin A [1].

Scaffold for Advanced Phospholipase A2 Inhibitor Synthesis

Where this compound is the right choice: Thielavin B acts as an essential, highly functionalized trimeric depside starting material for synthesizing Thielocin B3 analogs. Its exact O-methylation pattern is required to retain nanomolar potency against sPLA2-II [2].

Cellular Metabolic Reprogramming Assays

Where this compound is the right choice: Thielavin B is highly effective as a cell-permeable G6Pase inhibitor to study dynamic glucose uptake, storage, and release in endothelial or hepatic cell models, successfully blocking glucose-6-phosphate dephosphorylation [3].

Telomerase and Reverse Transcriptase Inhibition Screening

Where this compound is the right choice: Thielavin B is utilized as a non-nucleoside baseline inhibitor in viral or oncology screening panels, providing a validated fungal metabolite reference standard for telomerase and reverse transcriptase inhibition assays [4].

XLogP3

7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

566.21519728 Da

Monoisotopic Mass

566.21519728 Da

Heavy Atom Count

41

Appearance

White Powder

Other CAS

71950-67-9

Wikipedia

Thielavin B

Dates

Last modified: 08-15-2023
Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities. Sakemi S. et al. J. Antibiot. 2002, 55, 941.The structures of thielavins A, B and C. Prostaglandin synthetase inhibitors from fungi. Kitahara N. et al. J. Antibiot. 1983, 36, 599.Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Togashi K. et al. Biosci. Biotechnol. Biochem. 2001, 65, 651.Screening systems for detecting inhibitors of cell wall transglycosylation inhibitors in Enterococcus. Mani N., et al. J. Antibiot. 1998, 51, 471.

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